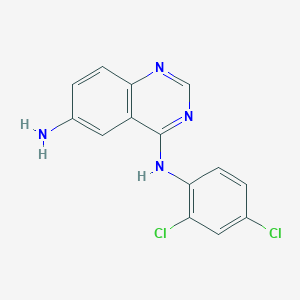![molecular formula C5H7BrN4 B13095188 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is part of the broader class of triazolopyrazines, which are known for their biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine typically involves the formation of the triazole and pyrazine rings through sequential reactions. One common method is the intramolecular azide-alkyne cycloaddition. This process involves the reaction of azides with acetylenedicarboxylic acid esters, followed by the removal of protective groups and cyclization to form the triazolopyrazine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper or ruthenium are often used to facilitate the cycloaddition reactions, and the process may be carried out under reflux conditions to ensure complete conversion of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Oxidation and Reduction: The triazole and pyrazine rings can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Copper Catalysts: For cycloaddition and substitution reactions.
Ruthenium Catalysts: For specific cycloaddition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a modulator of sigma receptors, inhibitors of beta-secretase-1, and cytochrome enzymes.
Biological Research: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various molecular targets.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, as a modulator of sigma receptors, it can influence neurotransmitter release and signal transduction pathways. As an inhibitor of beta-secretase-1, it can prevent the formation of amyloid plaques, which are implicated in Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Lacks the bromine atom but shares the core structure.
3-Aryl Substituted 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines: Have different substituents at the 3-position, leading to variations in biological activity and chemical reactivity.
Uniqueness
The presence of the bromine atom in 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine makes it unique compared to its analogs. This halogen atom can participate in additional chemical reactions, such as nucleophilic substitution, which can be used to introduce a variety of functional groups and enhance the compound’s versatility in synthesis and applications .
Eigenschaften
Molekularformel |
C5H7BrN4 |
|---|---|
Molekulargewicht |
203.04 g/mol |
IUPAC-Name |
3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H7BrN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2 |
InChI-Schlüssel |
PRRBSFIFFOHYAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=C(N=N2)Br)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


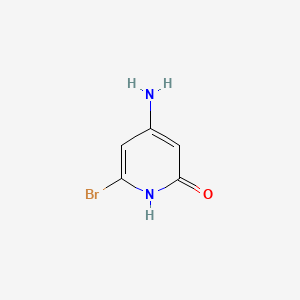
![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)

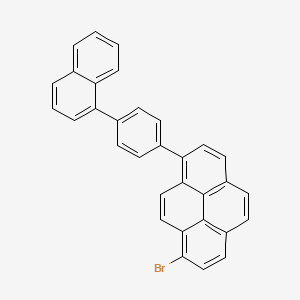


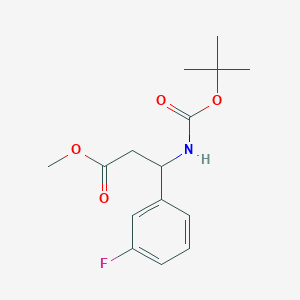
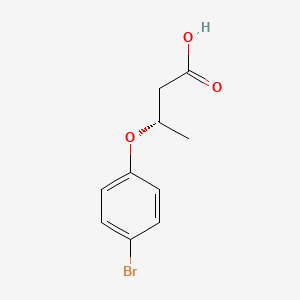
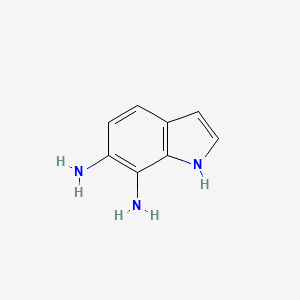
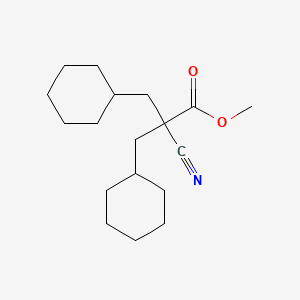
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
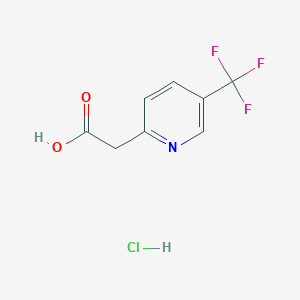
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
